Product packaging for 4-Formyl-N-(prop-2-en-1-yl)benzamide(Cat. No.:CAS No. 180422-59-7)

4-Formyl-N-(prop-2-en-1-yl)benzamide

Cat. No.: B12456111
CAS No.: 180422-59-7
M. Wt: 189.21 g/mol
InChI Key: LCUSEGDEEHICCM-UHFFFAOYSA-N
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Description

4-Formyl-N-(prop-2-en-1-yl)benzamide is a chemical compound of interest in medicinal chemistry and oncology research. It features a benzamide core, a common scaffold in many biologically active molecules, and is functionalized with both a formyl group and an N-allyl substituent. The benzamide structure is a privileged scaffold in drug discovery, with numerous derivatives demonstrating significant biological activities . Specifically, structurally similar N-(prop-2-yn-1-yl)benzamide analogs have been identified as novel inhibitors of microRNA-21, an oncogenic miRNA that is a prominent target for cancer therapy . These compounds have been shown to inhibit cancer cell proliferation, enhance apoptosis, and up-regulate target proteins in preclinical studies . The reactive formyl group on this compound makes it a valuable synthetic intermediate, suitable for further chemical modifications via condensation or conjugation reactions, such as the formation of oximes or Schiff bases, to create diverse libraries for structure-activity relationship (SAR) studies . Researchers can leverage this compound to develop novel probes or therapeutic candidates targeting specific pathways in diseases like glioblastoma and cervical carcinoma . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO2 B12456111 4-Formyl-N-(prop-2-en-1-yl)benzamide CAS No. 180422-59-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

180422-59-7

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

4-formyl-N-prop-2-enylbenzamide

InChI

InChI=1S/C11H11NO2/c1-2-7-12-11(14)10-5-3-9(8-13)4-6-10/h2-6,8H,1,7H2,(H,12,14)

InChI Key

LCUSEGDEEHICCM-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)C1=CC=C(C=C1)C=O

Origin of Product

United States

Synthetic Methodologies for 4 Formyl N Prop 2 En 1 Yl Benzamide and Structural Analogues

Classical Amide Coupling Approaches for Benzamide (B126) Core Formation

Traditional methods for amide synthesis have been refined over more than a century and remain widely used due to their reliability and scalability. These approaches typically involve the activation of the carboxylic acid component.

The most atom-economical approach to forming the amide bond is the direct condensation of a carboxylic acid and an amine. In the case of 4-Formyl-N-(prop-2-en-1-yl)benzamide, this would involve the direct reaction of 4-formylbenzoic acid with allylamine (B125299).

This method generally requires high temperatures (typically >150 °C) to drive off the water molecule formed during the reaction, which can be incompatible with sensitive functional groups like the aldehyde in the target molecule. To circumvent these harsh conditions, various activating agents or catalysts can be employed. Boron-based reagents, such as boronic acids or borate (B1201080) esters like B(OCH₂CF₃)₃, have been shown to facilitate direct amidation under milder conditions by activating the carboxylic acid. nih.gov Hydrothermal synthesis, where the reaction is conducted in water at high temperatures and pressures (e.g., 250 °C and 40 bar), has also been explored for direct amidation, yielding amides in high yields over a few hours. researchgate.net

Table 1: Comparison of Direct Condensation Methods

Method Typical Conditions Advantages Disadvantages
Thermal Condensation Neat or high-boiling solvent (e.g., toluene), >150 °C, water removal Reagent-free, atom-economical Harsh conditions, limited substrate scope
Boron-Mediated Boronic acid catalyst or stoichiometric borate ester, solvent (e.g., MeCN), 80-100 °C Milder conditions, broader scope Reagent cost, potential purification issues

| Hydrothermal | Water, 250 °C, 40 bar | No catalyst needed, environmentally benign | Requires specialized high-pressure equipment |

A highly reliable and common two-step method involves the conversion of the carboxylic acid to a more reactive acyl halide, typically an acid chloride. For the synthesis of the target molecule, 4-formylbenzoic acid is first converted to 4-formylbenzoyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

The resulting 4-formylbenzoyl chloride is a potent electrophile that readily reacts with allylamine in the second step. This reaction is usually rapid and exothermic, often performed at low temperatures (e.g., 0 °C) in the presence of a non-nucleophilic base (like triethylamine (B128534) or pyridine) to neutralize the hydrochloric acid (HCl) byproduct. nih.gov The use of a bio-based solvent like Cyrene™ has been investigated as a sustainable alternative to traditional dipolar aprotic solvents for this type of reaction. wikipedia.org

Table 2: Reagents for Acid Chloride Mediated Amidation

Step Reagent Role Typical Solvent
1. Acid Chlorination Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) Converts carboxylic acid to acid chloride Dichloromethane (B109758) (DCM), Toluene
2. Amide Formation Allylamine Nucleophile Dichloromethane (DCM), Tetrahydrofuran (THF), Cyrene™

| 2. Amide Formation | Triethylamine (Et₃N) or Pyridine (B92270) | HCl scavenger/base | Dichloromethane (DCM), Tetrahydrofuran (THF), Cyrene™ |

The Schotten-Baumann reaction, first described in the 1880s by Carl Schotten and Eugen Baumann, is a specific application of the acid chloride method performed under a two-phase solvent system. lscollege.ac.inbyjus.com This technique is particularly well-suited for the synthesis of benzamides. The reaction between 4-formylbenzoyl chloride (in an organic solvent like dichloromethane or diethyl ether) and allylamine would be facilitated by an aqueous solution of a base, typically sodium hydroxide (B78521). lscollege.ac.in

The key advantages of this method are:

The base in the aqueous phase neutralizes the HCl generated, preventing the protonation and deactivation of the unreacted amine. organic-chemistry.orgdoubtnut.com

The starting materials and the final amide product remain in the organic phase, simplifying workup and purification. lscollege.ac.inbyjus.com

The reaction is often rapid and high-yielding. clockss.org

The base-catalyzed mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acid chloride, followed by the expulsion of the chloride ion. organic-chemistry.org The base plays a crucial role in driving the equilibrium toward the product. organic-chemistry.org

Modern and Sustainable Synthetic Methodologies

Recent advances in synthetic chemistry have focused on developing more efficient and environmentally friendly protocols, often utilizing alternative energy sources to accelerate reactions and reduce waste.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations, including amide bond formation. Microwave irradiation can dramatically reduce reaction times from hours to minutes compared to conventional heating methods. nih.gov This is attributed to efficient and uniform heating of the reaction mixture.

For the synthesis of this compound, microwave heating could be applied to either the direct condensation of 4-formylbenzoic acid and allylamine or to the acid chloride coupling step. Studies on the synthesis of N-alkylated oligobenzamides have demonstrated the successful use of automated, microwave-assisted solid-phase synthesis. youtube.com Similarly, various heterocyclic compounds have been prepared in high yields with reaction times of only a few minutes under microwave irradiation. nih.govnih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction Type Conventional Heating Microwave-Assisted Reference Analogue
N-Alkylation 24-48 hours 5-30 minutes N-alkylation of chlorins ijariie.com
Heterocycle Synthesis Several hours (no reaction) 3-6 minutes Decahydroacridines nih.gov

| Amide Synthesis | Hours | Minutes | 1-Aryl-1H-pyrazole-5-amines nih.gov |

Sonochemistry, the application of ultrasound to chemical reactions, provides another green and efficient method for synthesis. orgchemres.org The physical phenomenon responsible for chemical enhancement is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This collapse generates localized hot spots with transient high temperatures and pressures, increasing reaction rates. orgchemres.org

Ultrasound has been successfully used to promote the synthesis of amides from carboxylic acids and other precursors under mild, ambient conditions. orgchemres.orgresearchgate.net For instance, the synthesis of aryl amides from carboxylic acids and isocyanides proceeds in high yields (78-95%) under ultrasonic irradiation. researchgate.net This method offers advantages such as short reaction times, mild conditions, and simple work-up procedures. orgchemres.org Applying this technique to the reaction between 4-formylbenzoic acid and allylamine could provide a rapid and efficient pathway to the desired product.

Table 4: Examples of Ultrasound-Promoted Amide Synthesis

Reactants Conditions Time Yield
Carboxylic Acids & Isocyanides Methanol, Ultrasound 1-2 hours 78-95% researchgate.net
Nitriles & t-BuOK t-Butanol, Ultrasound 15-90 minutes Good to Excellent orgchemres.org

Application of Catalytic Systems (e.g., Ionic Liquid Catalysts)

The formation of the amide bond in this compound is a critical step that can be facilitated by various catalysts. Ionic liquids (ILs) have emerged as promising catalysts and solvents in amidation reactions due to their unique properties, such as low volatility, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds. rsc.org

Brønsted acidic ionic liquids (BAILs) can serve as both the catalyst and the solvent in the direct amidation of carboxylic acids and amines. bohrium.com This approach offers a green and sustainable route for amide synthesis, with the potential for catalyst recycling for multiple cycles without significant loss of activity. bohrium.com The use of BAILs can efficiently catalyze the reaction between stoichiometric amounts of the carboxylic acid and amine, with some systems showing tolerance to the water produced during the condensation reaction. bohrium.com

In addition to acting as solvents, certain ionic liquids can enhance the catalytic activity of other catalysts. For instance, imidazolium-based ionic liquids have been used as supports for Lewis and Brønsted acids, promoting the aminolysis of esters and carboxylic acids to form amides in high yields. researchgate.net The choice of ionic liquid can be crucial; for example, [OMIM][ClO4] has been identified as a successful replacement for traditional solvents like DMF in HATU-mediated amidation reactions, leading to high yields under mild conditions. rsc.orgnih.gov The efficiency of ILs as both solvents and catalysts has been reported for the direct amidation of carboxylic acids and amines, highlighting their potential in pharmaceutical synthesis. rsc.org

Strategic Functional Group Protection and Deprotection Regimes

The synthesis of this compound requires careful management of its reactive functional groups: the formyl group and the prop-2-en-1-yl (allyl) moiety.

Protection of the Formyl Group

The formyl group (an aldehyde) is susceptible to oxidation, reduction, and nucleophilic attack under various reaction conditions. To prevent unwanted side reactions during the synthesis of the amide linkage, the formyl group may require protection. The use of protecting groups is a common strategy in organic synthesis to temporarily block a reactive site. rsc.org

In the context of related benzaldehyde (B42025) derivatives, selective protection of one functional group in the presence of others has been a subject of study. For instance, the regioselective protection of hydroxyl groups on a benzaldehyde ring has been achieved using various protecting groups. nih.gov While not directly protecting the formyl group, this demonstrates the principle of selective functional group manipulation that is central to complex organic synthesis.

Maintaining the Integrity of the Prop-2-en-1-yl Moiety during Synthesis

The prop-2-en-1-yl (allyl) group is another key feature of the target molecule. While generally stable, the double bond of the allyl group can be susceptible to isomerization, oxidation, or other reactions under certain conditions. For example, N-allylbenzamides can undergo intramolecular oxidative cyclization to form oxazoles or oxazolines, a reaction that can be promoted by certain reagents or catalysts. acs.orgacs.org

Therefore, the synthetic conditions must be chosen carefully to preserve the allyl group. This includes the selection of mild reagents and reaction temperatures. The stability of the allyl group has been a consideration in the synthesis of various compounds. For instance, studies on the synthesis of other molecules containing the prop-2-en-1-yl group have demonstrated its resilience under specific reaction conditions. nih.gov

Optimization and Scale-up Considerations in Synthetic Pathways

Optimizing the synthetic route for this compound is crucial for improving yield, purity, and cost-effectiveness, especially when considering larger-scale production.

Solvent System Evaluation

The choice of solvent can significantly impact the outcome of a chemical reaction, including reaction rate, yield, and selectivity. rsc.orgnih.gov In amide bond formation, solvents like dichloromethane (DCM) and N,N-dimethylformamide (DMF) are commonly used. rsc.org However, due to environmental and health concerns, there is a growing interest in finding greener alternatives. researchgate.net

Studies have evaluated a range of alternative solvents for amidation reactions. rsc.orgrsc.org Solvents such as dimethyl carbonate (DMC), ethyl acetate (B1210297) (EtOAc), and 2-methyltetrahydrofuran (B130290) (2-MeTHF) have been shown to be effective replacements for DCM and DMF in many cases. rsc.org The selection of the solvent can also be influenced by the specific coupling reagent used. researchgate.net For instance, the polarity of the solvent can play a crucial role, with non-polar solvents sometimes favoring different reaction pathways. nih.gov The use of ionic liquids as both solvent and catalyst, as discussed earlier, also represents a significant area of solvent system evaluation. rsc.orgbohrium.com

Catalyst Selection and Loading

The selection of an appropriate catalyst and the optimization of its loading are critical for an efficient synthesis. For the amidation step, various catalysts can be employed, including Lewis acids, Brønsted acids, and enzyme-based systems. bohrium.comresearchgate.netresearchgate.net The choice of catalyst can depend on the specific substrates and the desired reaction conditions.

Catalyst loading, which is the amount of catalyst used relative to the reactants, is another important parameter to optimize. High catalyst loading can increase the reaction rate but also adds to the cost and can complicate purification. Conversely, low catalyst loading is more economical but may result in slower reaction times or lower conversion. Studies have shown that the reaction yield can be directly proportional to the amount of catalyst up to a certain point, after which the effect may reverse. researchgate.net Therefore, finding the optimal catalyst loading is a key aspect of process development. In some cases, heterogeneous catalysts are preferred as they can be more easily separated from the reaction mixture and potentially reused, which is advantageous for scale-up. researchgate.net

Reaction Temperature and Time Optimization

The efficiency of the amidation reaction to produce this compound is significantly influenced by reaction temperature and duration. Generally, the formation of the amide bond from an activated carboxylic acid derivative (like an acyl chloride) and an amine is an exothermic process.

Initial laboratory-scale syntheses of similar benzamide derivatives often commence at a reduced temperature, typically around 0°C in an ice bath, especially during the dropwise addition of the amine to the acyl chloride solution. This initial cooling is a precautionary measure to control the exothermic reaction and prevent the formation of side products. Following the initial addition, the reaction mixture is typically allowed to warm to room temperature and stirred for a prolonged period, often ranging from several hours to overnight (approximately 8 to 24 hours), to ensure the reaction proceeds to completion.

Systematic studies on analogous reactions, such as the synthesis of N-allyl-4-methylbenzenesulfonamide, have shown that stirring at room temperature for 24 hours is a common practice. researchgate.netnsf.govnih.gov For other benzamide syntheses, a reaction time of 8 hours at room temperature has been reported. bohrium.com The completion of the reaction is typically monitored using techniques like Thin-Layer Chromatography (TLC).

While specific optimization data for this compound is not extensively documented in publicly available literature, the general principles of amide synthesis suggest that a systematic evaluation of a temperature gradient (e.g., from 0°C to ambient temperature) and reaction time would be necessary to pinpoint the optimal conditions for maximizing yield and minimizing impurities.

Process Efficiency and Yield Enhancement

The standard laboratory synthesis involves the reaction of 4-formylbenzoyl chloride with allylamine in the presence of a base to neutralize the hydrogen chloride byproduct. The choice of base and solvent system is critical. Dichloromethane is a frequently used solvent, and an organic base such as pyridine or triethylamine, or an inorganic base like potassium carbonate, can be employed. nsf.govnih.govbohrium.com

To enhance the yield, an excess of the amine or the use of a scavenger for the HCl produced is a common strategy. For instance, using slightly more than one equivalent of the amine ensures that the primary nucleophile is not fully protonated and rendered unreactive by the generated acid.

Post-reaction workup is another crucial stage for yield enhancement. This typically involves an aqueous wash to remove the base and any water-soluble byproducts. Acidification of the reaction mixture followed by extraction with an organic solvent is a standard procedure to isolate the amide product. nsf.govnih.gov The organic extracts are then combined, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure.

Purification of the crude product is essential for obtaining a high-purity compound. Column chromatography using silica (B1680970) gel is a common method for purifying benzamide derivatives, with the choice of eluent system being critical for effective separation. bohrium.com Recrystallization from a suitable solvent, such as ethanol (B145695), is another effective technique to obtain a crystalline product with high purity and can significantly improve the final isolated yield. nsf.govnih.gov For instance, a reported synthesis of a similar compound, N-allyl-4-methylbenzenesulfonamide, achieved a yield of 56% after recrystallization. nih.gov Another structural analog, N-decyl-4-((3-formyl-4-hydroxyphenoxy)methyl)benzamide, was synthesized in a two-stage process with yields of 78.66% and 53.22% for each stage, respectively. cienciadigital.org

The following table summarizes typical reaction conditions and yields for analogous benzamide syntheses, which can serve as a baseline for optimizing the synthesis of this compound.

Starting MaterialsSolventBaseReaction TimeReaction TemperaturePurification MethodYield (%)Reference
4-Methylbenzenesulfonyl chloride, AllylamineTetrahydrofuranPotassium carbonate24 hRoom TemperatureAcidification, ExtractionNot specified researchgate.netnsf.gov
p-Toluenesulfonyl chloride, AllylamineDichloromethanePyridine24 hRoom TemperatureRecrystallization56% nih.gov
Substituted benzoic acid, Substituted aminesDichloromethaneNot specified8 h0°C to Room TemperatureColumn ChromatographyNot specified bohrium.com
4-Bromomethylbenzoic acid, DecylamineNot specifiedNot specifiedNot specifiedNot specifiedNot specified78.66% (Stage 1) cienciadigital.org

Table 1: Summary of Synthetic Conditions for Analogous Benzamide Compounds

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through the analysis of one-dimensional and two-dimensional NMR data, the connectivity and chemical environment of each proton and carbon atom in 4-Formyl-N-(prop-2-en-1-yl)benzamide can be established.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

The ¹H NMR spectrum of this compound provides detailed information about the number of different types of protons and their neighboring environments. The spectrum is characterized by distinct signals corresponding to the aldehydic proton, the aromatic protons, and the protons of the N-allyl group.

The aldehydic proton (CHO) is expected to appear as a singlet at approximately 10.21 ppm due to its deshielded nature. rsc.org The protons on the benzene (B151609) ring typically exhibit signals in the aromatic region (7.0-8.5 ppm). Specifically, the two aromatic protons adjacent to the formyl group are expected to resonate at around 7.68 ppm, while the two protons adjacent to the amide group are anticipated at approximately 7.53 ppm, often presenting as doublets. rsc.org

The N-allyl group gives rise to a set of characteristic signals. The methylene (B1212753) protons (CH₂) attached to the nitrogen atom are typically observed as a doublet of doublets around 4.0-4.2 ppm. The vinyl protons (=CH₂) show distinct signals, with the terminal protons appearing as doublets around 5.1-5.3 ppm. The internal vinyl proton (-CH=) usually resonates as a multiplet in the range of 5.8-6.0 ppm. The amide proton (NH) signal can be broad and its chemical shift is solvent-dependent, but it is often observed around 6.3 ppm. rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity
Aldehydic H~10.21Singlet
Aromatic H~7.68Doublet
Aromatic H~7.53Doublet
Amide H~6.3Broad
Allyl -CH=~5.8-6.0Multiplet
Allyl =CH₂~5.1-5.3Doublet
Allyl -CH₂-~4.0-4.2Doublet of Doublets

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions. Data is based on analogous compounds. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the carbonyl carbon of the aldehyde, the amide carbonyl, the aromatic carbons, and the carbons of the allyl group.

The aldehydic carbonyl carbon is highly deshielded and is expected to appear at approximately 191.5 ppm. rsc.org The amide carbonyl carbon typically resonates around 168.0 ppm. rsc.org The aromatic carbons will show a set of signals in the range of 128-139 ppm. The carbon attached to the formyl group is anticipated around 138.7 ppm, while the carbon attached to the amide group is expected near 138.4 ppm. rsc.org The other aromatic carbons will appear at approximately 129.9 ppm and 128.0 ppm. rsc.org

The carbons of the allyl group have characteristic chemical shifts. The internal vinyl carbon (-CH=) is expected around 134 ppm, and the terminal vinyl carbon (=CH₂) at approximately 116 ppm. The methylene carbon (-CH₂-) attached to the nitrogen will likely be found around 42 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon Assignment Chemical Shift (δ, ppm)
Aldehydic C=O~191.5
Amide C=O~168.0
Aromatic C~138.7
Aromatic C~138.4
Aromatic CH~129.9
Aromatic CH~128.0
Allyl -CH=~134
Allyl =CH₂~116
Allyl -CH₂-~42

Note: Chemical shifts are approximate and based on data for analogous compounds. rsc.orgnih.gov

Advanced Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent aromatic protons and within the allyl group, specifically between the -CH₂- protons and the -CH= proton, and between the -CH= proton and the =CH₂ protons. researchgate.netresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. hmdb.cacolumbia.eduresearchgate.net It would be used to definitively assign each carbon signal to its attached proton(s). For instance, the aromatic proton signals would correlate with their corresponding aromatic carbon signals, and the allyl proton signals would correlate with their respective allyl carbon signals.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy Applications

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the amide, aldehyde, and allyl functional groups. A strong absorption band for the N-H stretch of the secondary amide is anticipated around 3300-3500 cm⁻¹. The C=O stretching vibrations of the aldehyde and amide groups are expected to appear as strong bands in the region of 1650-1700 cm⁻¹. The aldehydic C-H stretch typically gives rise to two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹. The C=C stretching of the allyl group would be observed around 1640 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-H out-of-plane bending vibrations for the substituted benzene ring will appear in the 700-900 cm⁻¹ region.

Table 3: FT-IR Spectroscopic Data for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
AmideN-H stretch~3300-3500
AromaticC-H stretch>3000
AldehydeC-H stretch~2820, ~2720
AldehydeC=O stretch~1700
AmideC=O stretch~1650
AlkeneC=C stretch~1640
AromaticC=C stretch~1600, ~1475

Note: Wavenumbers are approximate and based on characteristic functional group frequencies.

Raman Spectroscopy in Molecular Fingerprinting and Interaction Studies

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show a strong signal for the symmetric stretching of the benzene ring. The C=C bond of the allyl group would also likely give a strong Raman signal. Raman spectroscopy can be a powerful tool for studying intermolecular interactions and for obtaining a unique molecular fingerprint of the compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and can provide valuable information about its structure through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules, such as amides, without causing significant fragmentation. In a typical ESI-MS experiment for this compound, the compound would be dissolved in a suitable solvent and introduced into the mass spectrometer. The analysis is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺. Given the molecular formula C₁₁H₁₁NO₂, the theoretical monoisotopic mass is 189.07898 g/mol . Therefore, the ESI-MS spectrum would be expected to display a major peak at an m/z (mass-to-charge ratio) of approximately 190.0868. Depending on the experimental conditions, adducts with other ions, such as sodium [M+Na]⁺ or potassium [M+K]⁺, might also be observed. This technique is crucial for confirming the molecular weight of the synthesized compound. For instance, in the analysis of other benzamide (B126) derivatives, ESI-MS has been successfully used to identify the protonated molecular ion [M+H]⁺, confirming their respective molecular weights. nanobioletters.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. While the polarity of the amide group in this compound might present challenges for GC analysis without derivatization, it can provide detailed information on the fragmentation patterns upon electron impact (EI) ionization. The resulting mass spectrum would show a molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern is a unique fingerprint of the molecule and can be used to deduce its structure. For example, a characteristic fragmentation of benzamides involves cleavage of the amide bond.

Table 1: Predicted Major Fragmentation Ions for this compound in GC-MS (EI)

m/z (predicted) Ion Structure Description
189 [C₁₁H₁₁NO₂]⁺ Molecular Ion (M⁺)
160 [C₉H₈NO₂]⁺ Loss of the ethyl group (-C₂H₅)
132 [C₈H₄O₂]⁺ Cleavage of the N-allyl bond
105 [C₇H₅O]⁺ Benzoyl cation
77 [C₆H₅]⁺ Phenyl cation

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental composition of a molecule. This is a definitive method for confirming the molecular formula of a compound. For this compound (C₁₁H₁₁NO₂), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. An HRMS analysis using a technique like ESI would be expected to find a mass for the protonated molecule, [C₁₁H₁₂NO₂]⁺, that is very close to the calculated value of 190.08625. The high accuracy of this measurement, typically within a few parts per million (ppm), provides a high degree of confidence in the assigned molecular formula. This has been demonstrated in the characterization of numerous complex organic molecules where HRMS was used to confirm their elemental composition. rsc.orgmdpi.com

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction Methodologies

To perform single crystal X-ray diffraction, a high-quality single crystal of this compound must first be grown. This is often achieved by slow evaporation of a saturated solution of the compound in a suitable solvent. The crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced is a result of the interaction of the X-rays with the electron clouds of the atoms in the crystal. By analyzing the positions and intensities of the diffracted beams, the electron density map of the molecule can be constructed, which in turn reveals the atomic positions. The resulting structural model is then refined to best fit the experimental data. While specific crystallographic data for this compound is not available in the surveyed literature, similar benzamide and sulfonamide structures have been successfully elucidated using this method, often revealing details about their molecular geometry and packing. nih.govgvsu.edunih.govnsf.govresearchgate.net

Analysis of Crystal Packing and Intermolecular Hydrogen Bonding Networks

The way molecules are arranged in a crystal, known as crystal packing, is governed by various intermolecular forces, including hydrogen bonding, van der Waals forces, and π-π stacking interactions. For this compound, the presence of the amide N-H group as a hydrogen bond donor and the carbonyl and formyl oxygen atoms as hydrogen bond acceptors suggests that hydrogen bonding will play a significant role in its crystal structure. It is likely that intermolecular N-H···O hydrogen bonds will be a key feature, potentially leading to the formation of chains or dimeric structures. The aromatic rings also provide the possibility for π-π stacking interactions, which would further stabilize the crystal lattice. The analysis of these interactions is crucial for understanding the supramolecular chemistry of the compound and can influence its physical properties, such as melting point and solubility. In related structures, intermolecular hydrogen bonds have been shown to be a dominant feature, often leading to the formation of well-defined supramolecular architectures. nih.govnih.gov The determination of a crystal structure is not always straightforward and can sometimes lead to multiple possible models that fit the experimental data. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound

Chromatographic Methods for Purification and Analytical Purity Assessment

Chromatographic techniques are indispensable in the synthesis of this compound, a compound featuring both an aldehyde and an amide functional group. The polarity differences between the starting materials, the final product, and any potential by-products allow for effective separation using methods such as column chromatography, thin-layer chromatography, and high-performance liquid chromatography.

Column Chromatography Techniques

Column chromatography serves as the primary method for the preparative purification of this compound from the crude reaction mixture. This technique separates compounds based on their differential adsorption to a stationary phase, which is typically packed into a glass column.

Research Findings:

For the purification of benzamide derivatives, silica (B1680970) gel is a commonly employed stationary phase due to its polarity and ability to separate a wide range of organic compounds. The selection of the mobile phase, or eluent, is critical for achieving good separation. A solvent system with a polarity that allows the target compound to have a retention factor (Rf) of approximately 0.35 on a TLC plate is often a good starting point for column chromatography.

In the context of separating aromatic amides, which are structurally related to this compound, various solvent systems have been successfully used. These typically consist of a mixture of a non-polar solvent and a more polar solvent. Common choices include mixtures of hexane (B92381) and ethyl acetate (B1210297) or dichloromethane (B109758) and methanol. The precise ratio of these solvents is adjusted to optimize the separation of the desired product from impurities. For instance, a gradient elution, starting with a less polar solvent mixture and gradually increasing the polarity, can be effective in separating compounds with a wide range of polarities.

Table 1: Typical Column Chromatography Parameters for Benzamide Derivatives

ParameterDescription
Stationary Phase Silica gel (60-120 mesh or 230-400 mesh)
Mobile Phase (Eluent) Hexane/Ethyl Acetate or Dichloromethane/Methanol mixtures
Elution Mode Isocratic or Gradient
Loading Technique Wet or dry loading of the crude sample

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid and effective analytical technique used to monitor the progress of the synthesis of this compound. It allows for the qualitative assessment of the consumption of starting materials and the formation of the product.

Research Findings:

In a typical synthesis, small aliquots of the reaction mixture are spotted onto a TLC plate at different time intervals. The starting materials, such as 4-formylbenzoic acid and allylamine (B125299), will have different Rf values compared to the product, this compound. The reaction is considered complete when the spot corresponding to the limiting reactant has disappeared.

The choice of the eluent for TLC is crucial for achieving a clear separation of spots. The polarity of the solvent system is adjusted to ensure that the Rf values of the components of interest fall between 0.2 and 0.8 for accurate visualization and comparison. Visualization of the spots on the TLC plate can be achieved under UV light (typically at 254 nm) if the compounds are UV-active, or by using a staining agent if they are not. Given the aromatic nature of this compound, UV visualization is generally effective.

Table 2: TLC Parameters for Monitoring Benzamide Synthesis

ParameterDescription
Stationary Phase Silica gel coated on aluminum or glass plates (with fluorescent indicator)
Mobile Phase (Eluent) Mixtures of Hexane and Ethyl Acetate (e.g., 7:3 or 1:1 v/v)
Visualization UV lamp (254 nm) or staining agents (e.g., potassium permanganate)
Application Monitoring reaction progress and determining optimal solvent system for column chromatography

High-Performance Liquid Chromatography (HPLC) for Purity Evaluation

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the final purity assessment of the synthesized this compound. It provides quantitative data on the purity of the compound and can detect even trace amounts of impurities.

Research Findings:

For the analysis of benzamide derivatives, reversed-phase HPLC is a common and effective method. In this mode, a non-polar stationary phase is used in conjunction with a polar mobile phase. The choice of column and mobile phase composition is critical for achieving high-resolution separation.

A typical HPLC setup for a compound like this compound would involve a C18 column, which has a non-polar stationary phase. The mobile phase would likely be a mixture of water (often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of all components within a reasonable timeframe and with good resolution. The detection is typically carried out using a UV detector set at a wavelength where the analyte has strong absorbance, which for an aromatic benzamide would be in the range of 254 nm. The purity of the sample is determined by integrating the area of the peak corresponding to the main product and comparing it to the total area of all peaks in the chromatogram.

Table 3: Illustrative HPLC Conditions for Purity Analysis of Aromatic Amides

ParameterDescription
Stationary Phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase Gradient of Water (with 0.1% Formic Acid) and Acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature Ambient or controlled (e.g., 25 °C)

Based on a thorough review of available scientific literature, there are currently no specific computational or theoretical chemistry investigations published for the compound This compound .

Therefore, it is not possible to provide the detailed analysis and data tables requested for the following sections:

Computational and Theoretical Chemistry Investigations

Quantum Chemical Descriptors for Predicting Molecular Reactivity and Stability

While computational studies involving DFT, FMO, MEP, and NBO analyses are common for many related benzamide (B126) and aldehyde-containing compounds, specific research detailing these properties for 4-Formyl-N-(prop-2-en-1-yl)benzamide has not been identified in the public domain. The generation of scientifically accurate data for bond lengths, bond angles, HOMO-LUMO energy gaps, electrostatic potential maps, and other quantum chemical descriptors requires dedicated research that has not yet been performed or published for this molecule.

Consequently, the requested article with its specific outline and data-centric requirements cannot be constructed at this time.

Conformational Landscape Exploration using Potential Energy Surface Scans

The flexibility of the N-allyl and formyl groups means that this compound can exist in multiple conformations. A Potential Energy Surface (PES) scan is a computational technique used to explore this conformational landscape. By systematically rotating specific dihedral angles (e.g., around the C-N amide bond or the C-C bond connecting the formyl group to the benzene (B151609) ring) and calculating the energy at each step while allowing the rest of the molecule to relax, a profile of energy versus the dihedral angle is generated. This scan helps to identify the low-energy conformers (local minima) and the transition states that separate them. Such studies are crucial for understanding the molecule's preferred shapes and the energy barriers to conformational change, which can influence its physical and biological properties. For related benzamides, PES scans have revealed the relative stability of different conformers and the influence of intermolecular interactions on the conformational preferences in the solid state.

Time-Dependent DFT (TD-DFT) for Electronic Excitation and Absorption Spectra Simulation

To understand the electronic properties and predict the UV-Visible absorption spectrum, Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice. This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT calculations would provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These calculations can also offer insights into the nature of the electronic transitions, such as identifying them as π→π* or n→π* transitions, and determining which molecular orbitals are involved (e.g., the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)).

Reactivity and Chemical Transformations of 4 Formyl N Prop 2 En 1 Yl Benzamide

Reactions Involving the Formyl Group

The aldehyde functionality in 4-Formyl-N-(prop-2-en-1-yl)benzamide is a primary site for a variety of chemical transformations, including carbon-carbon bond-forming reactions and reductions.

Carbonyl Condensation Reactions (e.g., Aldol, Knoevenagel)

The formyl group readily participates in condensation reactions with active methylene (B1212753) compounds. While specific studies on this compound are not extensively documented, the reactivity of analogous aromatic aldehydes provides a strong precedent for its participation in Aldol and Knoevenagel condensations.

The Aldol condensation , a cornerstone of C-C bond formation, would involve the reaction of the formyl group with an enolate, typically generated from a ketone or another aldehyde. For instance, the reaction of a related compound, p-anisaldehyde (4-methoxybenzaldehyde), with acetone (B3395972) in the presence of a base, yields a β-hydroxy ketone, which can subsequently dehydrate to form an α,β-unsaturated ketone. It is anticipated that this compound would undergo similar reactions.

The Knoevenagel condensation is another key transformation, involving the reaction of the aldehyde with a compound containing an active methylene group, such as malonic acid or its esters, in the presence of a basic catalyst. wisdomlib.org This reaction typically leads to the formation of an α,β-unsaturated product. Research on other benzaldehyde (B42025) derivatives, for example, demonstrates that these condensations proceed efficiently, often with high stereoselectivity for the E-isomer. nih.gov A study on the Knoevenagel condensation of various aldehydes with active methylene compounds in the presence of potassium phosphate (B84403) in ethanol (B145695) at room temperature afforded unsymmetrical olefins in high yields. nih.gov

Reactant 1Reactant 2Catalyst/ConditionsProduct TypeRef.
Aromatic AldehydeKetone (e.g., Acetone)Base (e.g., NaOH, KOH)α,β-Unsaturated Ketone researchgate.net
Aromatic AldehydeActive Methylene CompoundBasic Catalyst (e.g., Piperidine, K₃PO₄)α,β-Unsaturated Compound wisdomlib.orgnih.gov
4-NitrobenzaldehydeAcetoneL-Prolinamide derivativesβ-Hydroxy Ketone nih.gov

Reductive Amination Strategies

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds. This one-pot reaction involves the initial formation of an imine or enamine from the aldehyde and an amine, followed by in-situ reduction. A variety of reducing agents can be employed for this purpose, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaB(OAc)₃H) being particularly effective due to their selectivity for reducing the protonated imine in the presence of the starting aldehyde.

While specific reductive amination protocols for this compound are not detailed in the literature, the general applicability of this reaction to aromatic aldehydes is well-established. The reaction would proceed by treating the benzamide (B126) with a primary or secondary amine in the presence of a suitable reducing agent to yield the corresponding N-substituted aminomethyl derivative. The choice of amine and reaction conditions can be tailored to achieve the desired product.

AldehydeAmineReducing AgentProduct
General Aromatic AldehydePrimary/Secondary AmineNaBH₃CN or NaB(OAc)₃HSubstituted Amine
BenzaldehydeAmmonia/Primary AmineH₂/Catalyst (e.g., Pd/C)Benzylamine derivative

Nucleophilic Additions to the Aldehyde Functionality

The electrophilic carbon of the formyl group is susceptible to attack by a wide range of nucleophiles. These reactions are fundamental in organic synthesis for the construction of more complex molecular architectures.

Common nucleophiles that can add to the aldehyde include organometallic reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi). These reactions typically lead to the formation of secondary alcohols after an aqueous workup. The addition of a Grignard reagent, for instance, to this compound would be expected to yield a (4-(hydroxy(alkyl)methyl)phenyl)(N-(prop-2-en-1-yl))methanone.

Other important nucleophiles include cyanide ions (from sources like HCN or TMSCN), which lead to the formation of cyanohydrins. These intermediates are valuable as they can be further hydrolyzed to α-hydroxy acids or reduced to β-amino alcohols.

Transformations of the Unsaturated Prop-2-en-1-yl Moiety

The allyl group of this compound provides a second reactive handle for a variety of functionalization reactions, including modifications of the double bond and participation in cycloaddition reactions.

Olefinic Functionalization Reactions (e.g., Hydrogenation, Halogenation)

The double bond of the prop-2-en-1-yl group can undergo several classic olefin functionalization reactions.

Hydrogenation of the alkene would lead to the corresponding saturated N-propylbenzamide derivative. This transformation is typically achieved using catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. The conditions can generally be controlled to selectively reduce the alkene without affecting the aromatic ring or the amide and formyl groups.

Halogenation of the allyl group can proceed via different pathways. Electrophilic addition of halogens (e.g., Br₂, Cl₂) across the double bond would yield the corresponding 2,3-dihalopropyl derivative. Alternatively, radical halogenation at the allylic position can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator, which would introduce a halogen atom at the carbon adjacent to the double bond, yielding 4-formyl-N-(1-haloprop-2-en-1-yl)benzamide. wisdomlib.org

A notable transformation of N-allylbenzamides is their participation in visible-light-induced radical cyclization. For instance, a study has shown that N-allylbenzamides can react with CF₃SO₂Na under visible light irradiation to produce trifluoromethylated dihydroisoquinolinones in good yields. acs.org This suggests that this compound could potentially undergo similar intramolecular cyclization reactions.

ReactionReagents/ConditionsExpected ProductRef.
HydrogenationH₂, Pd/C4-Formyl-N-propylbenzamide elsevierpure.com
Allylic BrominationNBS, Radical Initiator4-Formyl-N-(1-bromoprop-2-en-1-yl)benzamide wisdomlib.org
Radical CyclizationCF₃SO₂Na, Visible LightTrifluoromethylated dihydroisoquinolinone derivative acs.org

Participation in Cycloaddition Reactions (e.g., [2+3] Cycloadditions for propargyl analogs)

While the allyl group itself can participate in certain cycloaddition reactions, the analogous propargyl group (in 4-Formyl-N-(prop-2-yn-1-yl)benzamide) is a particularly versatile partner in cycloaddition chemistry, especially in [2+3] cycloadditions. The Huisgen 1,3-dipolar cycloaddition is a prime example, where the alkyne of an N-propargylbenzamide can react with an azide (B81097) to form a triazole ring.

Research on N-propargyl benzamides has demonstrated their utility in palladium-catalyzed hydroarylation reactions to form N-allylbenzamides. acs.org Furthermore, gold(I) catalyzed cycloaddition reactions of propargyl substrates have been shown to proceed through various pathways, including [2+3] cycloadditions, to generate diverse heterocyclic structures. ntnu.edu For instance, the reaction of a 1-propargyl-substituted benzimidazole (B57391) with benzylazide has been reported to yield a 1,4-disubstituted-1,2,3-triazole regioisomer. researchgate.net This highlights the potential of the propargyl analogue of the title compound to serve as a building block for the synthesis of complex heterocyclic systems.

Reaction TypeDipoleDipolarophileProductRef.
[2+3] CycloadditionBenzylazide1-Propargyl-2-isoxazolylmethyl-benzimidazole1,4-Disubstituted-1,2,3-triazole researchgate.net
Gold(I) Catalyzed Cycloaddition-Propargyl esters/acetals and various partnersVinylcyclopropanes, Benzofused N-heterocycles ntnu.edu

Amide Bond Reactivity and Modifications

The amide linkage is a robust functional group, yet it can undergo specific transformations under controlled conditions. These reactions are fundamental for modifying the core structure of the molecule.

Amides can be hydrolyzed to their constituent carboxylic acids and amines under either acidic or basic conditions, typically requiring heat. chemguide.co.uklibretexts.org This process involves the cleavage of the resilient amide bond.

Under acidic conditions, the reaction is catalyzed by a dilute acid like hydrochloric acid. chemguide.co.uk The hydrolysis of this compound would yield 4-formylbenzoic acid and allylamine (B125299). The allylamine, being basic, would be protonated by the acid to form the corresponding ammonium (B1175870) salt. libretexts.org

Reaction under Acidic Conditions:

Reactants: this compound, Water, Acid (e.g., HCl)

Products: 4-Formylbenzoic acid, Allylaminium chloride

In basic hydrolysis, a hydroxide (B78521) source such as sodium hydroxide is used. libretexts.org The reaction produces the salt of the carboxylic acid and the free amine. libretexts.org For this compound, this would result in sodium 4-formylbenzoate (B8722198) and allylamine. libretexts.org The reaction with a base like sodium hydroxide solution, upon heating, would liberate allylamine. libretexts.org

Reaction under Basic Conditions:

Reactants: this compound, Base (e.g., NaOH)

Products: Sodium 4-formylbenzoate, Allylamine

Research on the alkaline hydrolysis of various substituted amides has shown that tertiary amides can be more susceptible to cleavage under certain non-aqueous conditions than primary or secondary amides. arkat-usa.orgresearchgate.net However, under standard aqueous conditions, vigorous heating is generally required for the hydrolysis of secondary amides like the title compound.

Table 1: Products of Hydrolysis

Condition Reagents Products
Acidic Water, H⁺ (e.g., HCl), Heat 4-Formylbenzoic acid, Allylaminium salt

| Basic | Hydroxide (e.g., NaOH), Heat | 4-Formylbenzoate salt, Allylamine |

The nitrogen atom of the secondary amide in this compound can be further functionalized through alkylation or acylation, though it is less nucleophilic than a free amine.

N-Alkylation involves the introduction of an alkyl group onto the amide nitrogen. This transformation is challenging due to the decreased nucleophilicity of the amide nitrogen but can be achieved using specific catalytic methods. For instance, N-alkylation of benzamides has been successfully carried out using alcohols in the presence of cobalt-nanocatalysts. nih.gov This method involves the dehydrogenation of the alcohol to an aldehyde, condensation with the amide, and subsequent hydrogenation. nih.gov Another approach involves the deprotonation of the secondary amide with a strong base to form an anion, which then acts as a nucleophile towards an alkylating agent like an alkyl halide.

N-Acylation introduces a second acyl group to the nitrogen, forming an imide. This reaction typically requires an acylating agent such as an acyl chloride or anhydride. The use of iodine as a catalyst has been shown to promote the N-acylation of primary and secondary amines with acyl chlorides under mild, solvent-free conditions. tandfonline.com Another green chemistry approach utilizes benzotriazole-mediated acyl transfer in water, which can proceed at room temperature or under microwave irradiation to give N-acylated products in high yields. nih.gov

Table 2: Representative N-Alkylation and N-Acylation Methods

Transformation Reagents Catalyst/Conditions Product Type
N-Alkylation Alcohol Cobalt Nanoparticles, Base, Heat Tertiary Amide
N-Alkylation Alkyl Halide Strong Base (e.g., NaH) Tertiary Amide
N-Acylation Acyl Chloride Iodine, Room Temperature Imide

| N-Acylation | Acylbenzotriazole | Water, Room Temp/Microwave | Imide |

Aromatic Ring Functionalizations and Substitutions

The benzene (B151609) ring of this compound is subject to substitution reactions, with the regiochemical outcome being controlled by the electronic properties of the existing substituents.

Electrophilic aromatic substitution (SEAr) is a hallmark reaction of benzene and its derivatives. libretexts.org The rate and position of the substitution are heavily influenced by the substituents already on the ring. libretexts.org In this compound, both the formyl group (-CHO) and the N-acylamido group (-NHCO-R) are electron-withdrawing.

Electron-withdrawing groups deactivate the aromatic ring towards electrophilic attack, meaning the reaction is slower compared to benzene. libretexts.org They achieve this by pulling electron density from the ring, which destabilizes the positively charged carbocation intermediate (the arenium ion or sigma complex) formed during the reaction. mnstate.edu

Furthermore, both the formyl and N-acylamido groups are meta-directors . youtube.combritannica.com This means that incoming electrophiles will preferentially add to the carbon atoms at the meta position (C-3 and C-5) relative to these substituents. This is because attack at the ortho or para positions would place a partial positive charge on the carbon atom directly attached to the electron-withdrawing group in one of the resonance structures of the intermediate, which is highly energetically unfavorable. organicchemistrytutor.com

Given that the formyl group is at position 4 and the amide is at position 1, the positions meta to the amide are 3 and 5, and the positions meta to the formyl group are also 3 and 5. Therefore, electrophilic substitution reactions such as nitration, halogenation, and sulfonation would be expected to yield the 3-substituted (or 3,5-disubstituted) product.

Table 3: Predicted Products of Electrophilic Aromatic Substitution

Reaction Electrophile (E⁺) Reagents Predicted Major Product
Nitration NO₂⁺ HNO₃, H₂SO₄ 3-Nitro-4-formyl-N-(prop-2-en-1-yl)benzamide
Bromination Br⁺ Br₂, FeBr₃ 3-Bromo-4-formyl-N-(prop-2-en-1-yl)benzamide

| Sulfonation | SO₃ | Fuming H₂SO₄ | 4-Formyl-3-sulfo-N-(prop-2-en-1-yl)benzamide |

Friedel-Crafts reactions (alkylation and acylation) are generally unsuccessful on strongly deactivated rings like this one. britannica.com

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is fundamentally different from SEAr and has specific requirements. The aromatic ring must be electron-poor, and it must possess a good leaving group (such as a halide). wikipedia.orgyoutube.com

The parent molecule, this compound, is not a substrate for SNAr because it lacks a suitable leaving group. However, an "appropriately substituted analogue" containing a leaving group, typically a halogen, would be susceptible to this reaction.

For an SNAr reaction to occur, strong electron-withdrawing groups must be positioned ortho and/or para to the leaving group. libretexts.orgmasterorganicchemistry.com These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex that forms upon nucleophilic attack. libretexts.org

Consider an analogue such as 2-chloro-4-formyl-N-(prop-2-en-1-yl)benzamide . In this molecule, the chlorine atom is a good leaving group. The formyl group is para to the chlorine, and the amide group is meta. The powerful electron-withdrawing nature of the formyl group at the para position would strongly activate the ring for nucleophilic attack at the carbon bearing the chlorine atom.

The mechanism proceeds via an addition-elimination pathway. youtube.com The nucleophile first adds to the carbon with the leaving group, breaking the aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex). masterorganicchemistry.com In the second, faster step, the leaving group is eliminated, and the aromaticity of the ring is restored. masterorganicchemistry.com

Table 4: Potential Nucleophilic Aromatic Substitution in an Analogue

Analogue Nucleophile (Nu⁻) Reagent Example Expected Product
2-Chloro-4-formyl-N-(prop-2-en-1-yl)benzamide RO⁻ Sodium Methoxide (NaOCH₃) 2-Methoxy-4-formyl-N-(prop-2-en-1-yl)benzamide
2-Chloro-4-formyl-N-(prop-2-en-1-yl)benzamide R₂NH Dimethylamine ((CH₃)₂NH) 2-(Dimethylamino)-4-formyl-N-(prop-2-en-1-yl)benzamide

Chemical Derivatization Strategies and Analogue Synthesis

Rational Design Principles for Structural Analogues with Modified Properties

The rational design of analogues of 4-Formyl-N-(prop-2-en-1-yl)benzamide is centered on established medicinal chemistry principles, including structure-activity relationship (SAR) analysis and bioisosteric replacement, to modulate physicochemical and biological properties. drughunter.comyoutube.com The goal of such modifications is to create new molecules that may possess enhanced activity, improved metabolic stability, or altered pharmacokinetic profiles while retaining desired biological effects. cambridgemedchemconsulting.comacs.org

SAR studies on related benzamide-containing compounds have shown that modifications at various positions can significantly impact biological outcomes. nih.govnih.govnih.gov For this compound, the design of new analogues would focus on three primary regions: the benzamide (B126) core, the formyl group at the 4-position, and the N-allyl substituent.

Bioisosteric Replacement: This strategy involves substituting a functional group with another that has similar physical or chemical properties, potentially leading to improved characteristics. drughunter.combenthamscience.com

Formyl Group: The aldehyde can be replaced with a range of bioisosteres to alter electronic properties, hydrogen bonding capacity, and metabolic stability. For instance, replacing it with a nitrile (-CN) or a trifluoromethyl (-CF3) group maintains the electron-withdrawing nature but introduces different steric and electronic profiles. cambridgemedchemconsulting.com

Amide Bond: The amide linkage itself can be substituted with bioisosteres like heterocyclic rings (e.g., oxadiazole, triazole) to enhance metabolic stability and adjust pharmacokinetic properties. drughunter.com

N-Allyl Group: The allyl group can be modified to explore steric and conformational effects. Replacing it with other alkyl or cyclic groups can influence binding affinity and selectivity in biological systems.

The table below outlines potential bioisosteric replacements for the key functional groups of this compound.

Original GroupBioisosteric ReplacementRationale for Replacement
Formyl (-CHO)Nitrile (-CN)Mimics electron-withdrawing properties, alters hydrogen bonding capacity.
Formyl (-CHO)Trifluoromethyl (-CF3)Strong electron-withdrawing group, increases lipophilicity and metabolic stability. cambridgemedchemconsulting.com
Formyl (-CHO)Oxadiazole RingIntroduces a heterocyclic core that can act as a hydrogen bond acceptor. drughunter.com
N-Allyl GroupN-Propargyl GroupIntroduces a terminal alkyne for further "click" chemistry derivatization.
N-Allyl GroupN-Cyclopropylmethyl GroupIncreases rigidity and alters metabolic profile compared to the linear allyl group.

Directed Derivatization for Tailoring Chemical Behavior

Directed derivatization involves specific chemical reactions targeting the functional groups of a molecule to create derivatives with tailored properties. researchgate.netlibretexts.orggcms.cz For this compound, the formyl and allyl groups are primary targets for such modifications.

Derivatization of the Formyl Group: The aldehyde functionality is highly reactive and can be converted into a wide array of other functional groups.

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields secondary or tertiary amine derivatives, respectively. This is a powerful method for introducing diverse substituents.

Oxidation and Reduction: Oxidation of the formyl group with an agent like potassium permanganate (B83412) or silver oxide yields the corresponding carboxylic acid (4-(N-allylcarbamoyl)benzoic acid). Conversely, reduction with a mild reducing agent like sodium borohydride (B1222165) produces the corresponding benzyl (B1604629) alcohol.

Wittig and Related Olefination Reactions: Reaction with phosphorus ylides (Wittig reagents) or Horner-Wadsworth-Emmons reagents converts the aldehyde into an alkene, allowing for carbon chain extension and the introduction of various substituted vinyl groups.

Formylation Reactions: The formyl group itself can be synthesized on an aromatic ring through various methods, such as the Vilsmeier-Haack reaction or palladium-catalyzed formylation of aryl halides. organic-chemistry.org

Derivatization of the N-Allyl Group: The terminal alkene of the N-allyl group offers another site for selective chemical modification.

Isomerization: Transition metal catalysts, such as those based on ruthenium, can catalyze the isomerization of N-allyl amides to the corresponding Z-enamides, which are valuable synthetic intermediates. acs.orgnih.govresearchgate.net

Aza-Claisen Rearrangement: Under thermal or palladium-catalyzed conditions, N-allyl ynamides (related structures) can undergo rearrangement, indicating the potential for complex skeletal reorganization in N-allyl systems. nih.gov

Oxidation: The double bond can be oxidized to form an epoxide (using reagents like m-CPBA) or a diol (via dihydroxylation with osmium tetroxide). These derivatives can serve as precursors for further functionalization.

Halogenation: The alkene can react with halogens (e.g., Br2) or haloamidation reagents to introduce halogen atoms, which can act as handles for subsequent cross-coupling reactions. researchgate.net

The following table summarizes key derivatization strategies for this compound.

Functional GroupReaction TypeReagentsProduct Functional Group
FormylReductive AminationR-NH2, NaBH(OAc)3Secondary Amine
FormylWittig ReactionPh3P=CHRAlkene
FormylOxidationKMnO4 or Ag2OCarboxylic Acid
FormylReductionNaBH4Alcohol
N-AllylIsomerizationCpRu(CH3CN)3PF6Enamide nih.gov
N-AllylEpoxidationm-CPBAEpoxide
N-AllylDihydroxylationOsO4, NMODiol

Strategies for N-Terminal and Other Site-Specific Modifications in Related Systems

The aldehyde functionality present in this compound makes it a potentially valuable reagent for the site-specific chemical modification of biomolecules, particularly peptides and proteins. One of the most important strategies for achieving site-selectivity is to target the N-terminal α-amino group. researchgate.net This group typically has a lower pKa (around 6-8) compared to the ε-amino group of lysine (B10760008) residues (pKa ≈ 10), allowing for selective reaction under controlled pH conditions. researchgate.net

Aldehyde derivatives can be used for highly selective N-terminal modification via reductive alkylation. researchgate.net This method has been shown to achieve excellent selectivity (>99:1 for the α-amino vs. ε-amino group) for a wide range of aldehydes. researchgate.net In this context, this compound could be used to attach a benzamide-based tag to the N-terminus of a peptide or protein. This modification introduces a bioorthogonal allyl handle, which can be used for subsequent functionalization, for example, via thiol-ene chemistry or tetrazine ligation.

Combinatorial and Parallel Synthesis Approaches for Chemical Space Exploration

Combinatorial chemistry and parallel synthesis are powerful tools for rapidly generating large libraries of related compounds for screening and lead optimization. nih.govcrsubscription.com The structure of this compound is well-suited for these approaches, allowing for the systematic variation of its constituent building blocks.

A common strategy for the parallel synthesis of amide libraries involves reacting a set of carboxylic acids with a set of amines. nih.gov To create a library based on the this compound scaffold, one could employ a divergent synthetic approach.

Example of a Parallel Synthesis Strategy:

Core Synthesis: Start with a common building block, such as 4-formylbenzoic acid. chemicalbook.com

Amidation: React 4-formylbenzoic acid (or its activated form, like an acyl chloride) in parallel with a diverse library of primary amines (including allyl amine and its analogues) to generate a library of N-substituted 4-formylbenzamides. This can be performed efficiently using automated parallel synthesizers. youtube.com

Aldehyde Derivatization: The resulting library of aldehydes can then undergo further diversification in a parallel fashion. For example, a subset of the library could be subjected to reductive amination with a new set of amines, vastly expanding the chemical space explored.

Solid-phase synthesis offers another robust method for combinatorial library construction. crsubscription.com For example, an amino-functionalized resin could be acylated with a diverse set of benzoic acid derivatives. Alternatively, a benzoic acid derivative could be attached to a resin via a suitable linker, followed by amidation and cleavage to release the final products. crsubscription.com

The following table illustrates a hypothetical combinatorial library based on the this compound scaffold.

Scaffold CoreBuilding Block 1 (Amines)Building Block 2 (Aldehyde Derivatives)
4-Formylbenzoic AcidAllylamine (B125299)Reductive amination with Benzylamine
CyclopropylamineReductive amination with Morpholine
AnilineWittig reaction with (Triphenylphosphoranylidene)acetonitrile

Advanced Applications in Chemical Science and Materials Research

Utilization as a Versatile Chemical Building Block in Diverse Organic Syntheses

The bifunctional nature of 4-Formyl-N-(prop-2-en-1-yl)benzamide makes it a highly versatile building block in organic synthesis. The aldehyde group can participate in a wide array of chemical transformations, including but not limited to, reductive aminations, Wittig reactions, and the formation of imines and oximes. These reactions allow for the introduction of diverse functional groups and the construction of more complex molecular scaffolds.

For instance, the synthesis of related structures, such as N-decyl-4-((3-formyl-4-hydroxyphenoxy)methyl)benzamide, highlights the utility of formyl-functionalized benzamides in multi-step synthetic routes. cienciadigital.org In a broader context, the formylation of aromatic systems is a well-established method for producing valuable aldehyde intermediates. organic-chemistry.org The presence of the N-allyl group offers an additional site for chemical modification, which can be carried out either before or after the transformation of the formyl group, adding another layer of synthetic versatility. This dual reactivity allows for orthogonal chemical strategies, where one functional group can be reacted selectively while the other remains intact for subsequent transformations.

Integration into Advanced Materials and Functional Polymers

The incorporation of specific functionalities into polymers is a key strategy for the development of advanced materials with tailored properties. mdpi.com The allyl group in this compound serves as a valuable monomer for polymerization, while the formyl group provides a site for post-polymerization modification.

Polymers with allyl functionalities are a unique class of materials that allow for the introduction of a broad diversity of architectures and functionalities through various chemical reactions. nih.gov The allyl group of this compound can undergo polymerization through methods such as free radical polymerization or be incorporated into copolymers using techniques like ring-opening polymerization (ROP) of cyclic esters. nih.govutwente.nl

Furthermore, the related propargyl analog, 4-Formyl-N-(prop-2-yn-1-yl)benzamide, opens up the possibility of employing "click chemistry," a set of highly efficient and specific reactions. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, where the terminal alkyne of the propargyl group can react with an azide-functionalized molecule or polymer to form a stable triazole linkage. This methodology is widely used for the synthesis of well-defined block copolymers, graft copolymers, and for the functionalization of polymer surfaces. While direct polymerization studies of this compound are not extensively documented, the reactivity of the allyl group is well-established in polymer chemistry, suggesting its feasibility for creating functional polymers. nih.govresearchgate.net

Hybrid materials, which combine organic and inorganic components at the nanoscale, often exhibit synergistic properties that are not present in the individual constituents. nih.govresearchgate.net The formyl and allyl functionalities of this compound provide anchor points for creating such hybrid structures.

For example, the aldehyde group can be used to graft the molecule onto inorganic surfaces that have been functionalized with amino groups, forming stable imine linkages. This could be used to modify silica (B1680970) nanoparticles, metal-organic frameworks (MOFs), or other inorganic substrates. Subsequently, the allyl groups extending from the surface could be polymerized to create a cross-linked organic shell, resulting in a core-shell hybrid material. Such materials could find applications in catalysis, separation science, or as advanced fillers in polymer composites.

Applications in Sensing and Molecular Probes (non-biological)

The development of chemical sensors for the detection of ions and small molecules is a significant area of research. While there is no specific research detailing the use of this compound as a sensor, its structural motifs are found in known sensing molecules. The formyl group can act as a binding site for certain analytes, and its reaction can lead to a detectable signal, such as a change in fluorescence or color.

For instance, Schiff base condensation of the formyl group with an appropriate amine-containing fluorophore could lead to a new molecule whose fluorescence properties are modulated by the presence of specific metal ions or anions. The design of such chemosensors often relies on the principle that the binding event alters the electronic properties of the molecule, leading to an observable spectroscopic change.

Exploration in Optoelectronic Materials Development

The search for new organic materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is a rapidly advancing field. The performance of these devices is highly dependent on the molecular structure of the organic materials used.

While direct application of this compound in optoelectronics has not been reported, polymers and complex molecules containing benzamide (B126) moieties have been investigated for their luminescent properties. The rigid structure and potential for extended conjugation in benzamide-containing polymers can lead to desirable electronic and photophysical properties. The formyl group of this compound could be used to synthesize larger, more conjugated systems through reactions like the Wittig reaction or Knoevenagel condensation. These reactions would extend the π-system of the molecule, which is a key factor in tuning the absorption and emission properties of organic materials for optoelectronic applications.

Future Research Directions and Perspectives

Development of Novel and Highly Efficient Synthetic Pathways for the Compound

The synthesis of 4-Formyl-N-(prop-2-en-1-yl)benzamide is a foundational area for future research. While standard amidation reactions between 4-formylbenzoic acid and allylamine (B125299) are a logical starting point, the development of more efficient and sustainable synthetic routes is a key objective. Future research could focus on:

Catalytic Amidation: Investigating novel catalysts to facilitate the direct amidation of 4-formylbenzoic acid or its esters with allylamine, minimizing the need for stoichiometric activating agents and reducing waste.

Flow Chemistry: Implementing continuous flow processes for the synthesis, which can offer improved reaction control, enhanced safety, and easier scalability compared to traditional batch methods.

Comprehensive Mechanistic Investigations of Key Transformation Reactions

A thorough understanding of the reaction mechanisms involving this compound is crucial for controlling its reactivity and developing new applications. Future mechanistic studies should aim to elucidate:

The Interplay of Functional Groups: Investigating how the electronic properties of the formyl group influence the reactivity of the allyl group and the amide bond, and vice versa.

Reaction Intermediates: Utilizing spectroscopic techniques (e.g., in-situ IR, NMR) and computational modeling to identify and characterize transient intermediates in key reactions, such as additions to the aldehyde or transformations involving the alkene.

Catalytic Cycles: For reactions catalyzed by transition metals, detailed studies are needed to understand the coordination of the compound to the metal center and the elementary steps of the catalytic cycle. Research on nickel-catalyzed cycloaddition reactions of related compounds provides a basis for such investigations. sigmaaldrich.com

Rational Design of New Chemical Entities with Precisely Tunable Properties

The structure of this compound serves as a versatile scaffold for the rational design of new molecules with tailored properties. Future design strategies could involve:

Derivatization of the Formyl Group: Transforming the aldehyde into a wide array of other functional groups (e.g., amines, alcohols, carboxylic acids, heterocycles) to create libraries of new compounds with diverse functionalities. The synthesis of (E)-N-phenyl-4-(pyridine-acylhydrazone) benzamide (B126) derivatives from a formyl-substituted precursor demonstrates the utility of this approach. nih.gov

Modification of the Allyl Group: Exploiting the reactivity of the carbon-carbon double bond through reactions like dihydroxylation, epoxidation, or metathesis to introduce new structural features.

Substitution on the Benzene (B151609) Ring: Introducing additional substituents onto the aromatic ring to modulate the electronic and steric properties of the molecule, thereby fine-tuning its reactivity and potential biological activity. Studies on halo- and nitro-substituted analogues of N-(2-aminoethyl)benzamide have shown how such modifications can impact inhibitory potency. nih.gov

Expanding the Scope of Non-Biological Applications in Materials Science and Catalysis

While many benzamides have been explored for their biological activity, the unique functionalities of this compound make it a promising candidate for applications in materials science and catalysis. Future research in this area could explore:

Polymer Chemistry: Utilizing the allyl group for polymerization reactions or as a cross-linking agent to create novel polymers with tailored thermal and mechanical properties. The aldehyde functionality could also be used for post-polymerization modification.

Supramolecular Chemistry: Investigating the self-assembly of the molecule or its derivatives through hydrogen bonding and other non-covalent interactions to form well-defined supramolecular architectures.

Ligand Development: Employing the compound as a ligand for transition metal catalysts, where the different functional groups can coordinate to a metal center and influence its catalytic activity and selectivity.

Integration of Advanced Computational and Experimental Methodologies for Predictive Design

The synergy between computational modeling and experimental work is a powerful tool for accelerating the discovery and development of new chemical entities. For this compound, this integrated approach could be applied to:

Predicting Reactivity: Using density functional theory (DFT) and other computational methods to predict the most likely sites of reaction and to understand the energetics of different reaction pathways. researchgate.net

Virtual Screening: Computationally designing and evaluating new derivatives of the compound for specific properties before their synthesis, thereby prioritizing the most promising candidates for experimental investigation. researchgate.net

Spectroscopic Analysis: Combining experimental spectroscopic data (NMR, IR) with theoretical calculations to gain a more detailed understanding of the molecular structure and electronic properties of the compound and its derivatives. researchgate.net

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